11-Dodecen-1-ol
Overview
Description
11-Dodecen-1-ol is a chemical compound with the formula C12H24O . It has a molecular weight of 184.3184 . It is also known by other names such as dodec-11-enol .
Synthesis Analysis
The synthesis process of this compound is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.32 . It is a liquid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Pheromone Synthesis and Insect Behavior
11-Dodecen-1-ol has been studied for its role in synthesizing insect pheromones. For example, it's involved in the synthesis of sex attractants for certain moth species, such as the silver Y moth (Autographa gamma L.) and the fall armyworm (Spodoptera frugiperda) (Tóth et al., 1983); (Tumlinson et al., 1986). These studies highlight its importance in the field of entomology and pest management.
Synthesis and Chemical Properties
Research has also delved into the synthesis and chemical properties of this compound. For instance, its electron impact-induced fragmentation pathways have been explored, providing insight into its chemical behavior and potential applications in material science (Yuan et al., 1993). Additionally, solvent effects on the growth and crystallinity of nanoparticles using this compound have been studied, indicating its relevance in nanotechnology (Bernard et al., 2018).
Inhibition and Modification of Pheromone Response
This compound has been found to modify the sex pheromone response in insects. For example, it can prevent male loopers from orienting to a locus of evaporating sex pheromone, suggesting its potential use in controlling pest behavior (Mclaughlin et al., 1974).
Applications in Organic Synthesis
The compound has also been used in organic synthesis. For instance, an expedient synthesis of (R)-Patulolide A has been formulated using dodec-11-en-2-ol, a derivative of this compound, indicating its application in the synthesis of complex organic molecules (Sharma et al., 1996).
Safety and Hazards
The safety information for 11-Dodecen-1-ol indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
This compound may have a variety of potential targets depending on its context of use .
Mode of Action
It’s known that the compound’s structure allows it to interact with various biological systems . More research is needed to fully understand its interactions with its targets and the resulting changes.
Biochemical Pathways
It’s known to be a metabolite in Homo sapiens, found in feces , suggesting it may play a role in human metabolism
Result of Action
Given its presence as a metabolite in humans
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 11-Dodecen-1-ol. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific biological or chemical conditions could also impact its action and efficacy.
Properties
IUPAC Name |
dodec-11-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,13H,1,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYZQSFDTZEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188776 | |
Record name | Dodec-11-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35289-31-7 | |
Record name | 11-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35289-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodec-11-enol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodec-11-enol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodec-11-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 11-Dodecen-1-ol in insect pheromone research?
A: this compound and its acetate ester are recognized as crucial components of the sex pheromone system in several insect species, notably the European corn borer (Ostrinia nubilalis). [] This discovery has led to significant advancements in pest management strategies, including the development of pheromone traps for monitoring and controlling insect populations.
Q2: How does the processing of cured fish influence the presence of this compound acetate?
A: Research indicates that this compound acetate is present in cured fish and that the pickling process can impact its concentration. [] Specifically, pickling accelerates the conversion of precursors into flavor compounds, including esters like this compound acetate, which contribute to the characteristic aroma of cured fish.
Q3: Are there synthetic routes available for the production of this compound acetate?
A: Yes, efficient synthetic pathways have been developed to produce this compound acetate. One approach involves the use of readily available starting materials like cis-13-docosenoic acid. Through a series of chemical transformations, including isomerization steps, this compound acetate can be synthesized. [] This synthetic accessibility makes it a viable option for various applications, including pest control and research.
Q4: Beyond its role as an insect pheromone, are there other notable applications of this compound?
A: this compound serves as a key intermediate in the synthesis of naturally occurring pyridine alkaloids, including theonelladins C and D, niphatesine C, and xestamine D. [] These alkaloids exhibit a range of biological activities and are of interest for their potential medicinal properties. Palladium-catalyzed coupling reactions are employed to efficiently construct the complex structures of these alkaloids, highlighting the versatility of this compound as a synthetic building block.
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